2-Oxo-Zoniporide Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

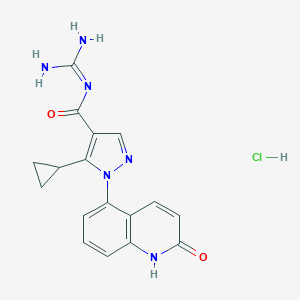

IUPAC Name |

5-cyclopropyl-N-(diaminomethylidene)-1-(2-oxo-1H-quinolin-5-yl)pyrazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2.ClH/c18-17(19)22-16(25)11-8-20-23(15(11)9-4-5-9)13-3-1-2-12-10(13)6-7-14(24)21-12;/h1-3,6-9H,4-5H2,(H,21,24)(H4,18,19,22,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNQWOPWCHKKNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC(=O)N4)C(=O)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Structure of 2-Oxo-Zoniporide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Oxo-Zoniporide Hydrochloride, a potent and selective inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1). The document details its chemical structure, properties, and synthesis, including both a proposed chemical pathway and an established enzymatic method. Furthermore, it elucidates the key signaling pathways affected by the inhibition of NHE-1.

Chemical Structure and Properties

2-Oxo-Zoniporide is the major metabolite of Zoniporide, formed through the oxidation of the quinoline ring. The hydrochloride salt enhances the compound's solubility.

Chemical Name: 5-cyclopropyl-N-(diaminomethylidene)-1-(2-oxo-1H-quinolin-5-yl)pyrazole-4-carboxamide;hydrochloride[1] Molecular Formula: C₁₇H₁₇ClN₆O₂[1] Molecular Weight: 372.81 g/mol [1] CAS Number: 372078-42-7[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 372.81 g/mol | [1] |

| Molecular Formula | C₁₇H₁₇ClN₆O₂ | [1] |

| IUPAC Name | 5-cyclopropyl-N-(diaminomethylidene)-1-(2-oxo-1H-quinolin-5-yl)pyrazole-4-carboxamide;hydrochloride | [1] |

| CAS Number | 372078-42-7 | [1] |

| Purity (Commercial) | >95% (HPLC) | LGC Standards |

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes: chemical synthesis involving the oxidation of Zoniporide or an enzymatic approach leveraging the metabolic pathway.

Proposed Chemical Synthesis

Experimental Protocol:

Step 1: Oxidation of Zoniporide to 2-Oxo-Zoniporide

-

Dissolution: Dissolve Zoniporide in a suitable organic solvent such as acetic acid or a mixture of acetic acid and water.

-

Oxidation: To the solution, add an oxidizing agent. Common reagents for the oxidation of quinolines to quinolin-2-ones include potassium permanganate (KMnO₄) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

-

Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled, and the excess oxidizing agent is quenched (e.g., with sodium bisulfite for KMnO₄). The crude product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine.

-

Purification: The crude 2-Oxo-Zoniporide is purified by column chromatography on silica gel.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 2-Oxo-Zoniporide in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

-

Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the solution of 2-Oxo-Zoniporide with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: The precipitate is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield this compound.

Enzymatic Synthesis

2-Oxo-Zoniporide is the primary metabolite of Zoniporide, formed by the action of aldehyde oxidase (AO). This enzymatic conversion can be utilized for its synthesis, particularly for generating standards for metabolic studies.

Experimental Protocol:

-

Enzyme Source: A preparation containing aldehyde oxidase is required. This can be in the form of human liver S9 fractions or a recombinant system expressing human AO.

-

Incubation: Zoniporide is incubated with the enzyme source in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C.

-

Cofactors: The reaction may require cofactors, although AO typically utilizes molybdenum.

-

Monitoring: The formation of 2-Oxo-Zoniporide is monitored over time using LC-MS/MS.

-

Extraction and Purification: Once a sufficient amount of the product has been formed, the reaction is stopped (e.g., by adding a quenching solvent like acetonitrile). The product is then extracted and purified using techniques such as solid-phase extraction (SPE) followed by preparative HPLC.

-

Salt Formation: The purified 2-Oxo-Zoniporide can be converted to the hydrochloride salt as described in the chemical synthesis protocol.

Table 2: Kinetic Data for the Enzymatic Formation of 2-Oxo-Zoniporide

| Parameter | Value | Species | Enzyme Source | Source |

| Kₘ | 3.4 µM | Human | Liver S9 Fraction | [2] |

| Vₘₐₓ | 74 pmol/min/mg protein | Human | Liver S9 Fraction | [2] |

Mechanism of Action and Signaling Pathways

This compound functions as an inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1). NHE-1 is a ubiquitous plasma membrane protein that regulates intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion. Inhibition of NHE-1 has been shown to have significant effects on various downstream signaling pathways, particularly in the context of cellular stress, inflammation, and proliferation.

The inhibition of NHE-1 leads to intracellular acidification, which can modulate the activity of pH-sensitive enzymes and transcription factors. Notably, NHE-1 inhibition has been linked to the attenuation of the NF-κB and ERK1/2 signaling pathways.

Caption: NHE-1 Inhibition Signaling Pathway.

Diagram Description: this compound inhibits the sodium-hydrogen exchanger 1 (NHE-1) at the plasma membrane. This leads to an increase in intracellular proton concentration (acidification). The resulting lower intracellular pH can inhibit the activity of key signaling kinases such as IKK (IκB kinase) and MEK1/2. Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus. Similarly, inhibition of the MEK1/2-ERK1/2 cascade prevents the nuclear translocation of ERK1/2. The net effect is a reduction in the transcription of genes involved in inflammation and cell proliferation.

Experimental Workflows

A typical experimental workflow to evaluate the efficacy of newly synthesized this compound would involve confirming its identity and purity, followed by in vitro assays to assess its biological activity.

Caption: Experimental workflow for synthesis and evaluation.

Workflow Description: The workflow begins with the synthesis of 2-Oxo-Zoniporide, followed by purification and conversion to its hydrochloride salt. The identity and purity of the final compound are confirmed using analytical techniques such as HPLC/UPLC, mass spectrometry, and NMR. Subsequently, the biological activity is assessed through in vitro assays, including a direct measure of NHE-1 inhibition, evaluation of its effect on cell viability, and analysis of its impact on downstream signaling pathways via western blotting for key phosphorylated proteins.

Conclusion

This technical guide has provided a detailed overview of the synthesis, chemical structure, and biological context of this compound. The proposed chemical synthesis, alongside the established enzymatic method, offers pathways for obtaining this compound for research purposes. The elucidation of its mechanism of action as an NHE-1 inhibitor and its impact on key cellular signaling pathways underscores its potential as a pharmacological tool and a lead compound for drug development, particularly in therapeutic areas where modulation of intracellular pH and related signaling is beneficial. Further research into the chemical synthesis and biological applications of this compound is warranted to fully explore its therapeutic potential.

References

The Role of NHE-1 Inhibition in Cardioprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the sodium-hydrogen exchanger isoform 1 (NHE-1) as a therapeutic target for cardioprotection. It covers the core mechanisms of NHE-1's involvement in cardiac pathophysiology, the effects of its inhibition, and detailed methodologies for preclinical and clinical investigation.

Introduction: The Sodium-Hydrogen Exchanger 1 (NHE-1) in the Myocardium

The sodium-hydrogen exchanger (NHE) family comprises membrane proteins that regulate intracellular pH (pHi) and cell volume.[1] In the human myocardium, NHE-1 is the predominant isoform.[1][2][3] It functions by extruding one intracellular proton in exchange for one extracellular sodium ion in an electroneutral process.[2][4] While crucial for cellular homeostasis, hyperactivity of NHE-1 is implicated in various cardiac pathologies, including ischemia-reperfusion (I/R) injury, cardiac hypertrophy, and heart failure.[1][3][5]

During myocardial ischemia, anaerobic glycolysis leads to intracellular acidosis, which in turn activates NHE-1.[6] This sustained activation results in an accumulation of intracellular sodium ([Na+]i). The elevated [Na+]i then reverses the normal operation of the sodium-calcium exchanger (NCX), leading to an influx of calcium ([Ca2+]i) and subsequent calcium overload.[2][5][7][8] This calcium overload is a central driver of myocardial injury, triggering hypercontracture, mitochondrial dysfunction, the production of reactive oxygen species (ROS), and ultimately, cell death through necrosis and apoptosis.[4][8]

Mechanism of Cardioprotection via NHE-1 Inhibition

Inhibition of NHE-1 is a promising strategy for mitigating myocardial injury. By blocking the initial surge in [Na+]i during ischemia and reperfusion, NHE-1 inhibitors prevent the subsequent pathological rise in [Ca2+]i.[7][9][10][11] This helps to preserve ionic homeostasis, protect mitochondrial function, and reduce the extent of cell death.[12][13] Preclinical studies have consistently demonstrated that NHE-1 inhibition reduces infarct size, attenuates cardiac remodeling, and improves cardiac function in models of I/R injury and heart failure.[1][3][4]

Signaling Pathways in NHE-1 Mediated Cardiac Injury

The activation of NHE-1 and the subsequent ionic imbalance trigger a cascade of downstream signaling events that contribute to cardiac pathology.

Caption: NHE-1 signaling in cardiac injury and hypertrophy.

NHE-1 Inhibitors in Cardioprotection

Several selective NHE-1 inhibitors have been developed and investigated for their cardioprotective effects. The most notable among these are Cariporide, Eniporide, Zoniporide, and Sabiporide.

Preclinical Data Summary

The following table summarizes key preclinical findings for prominent NHE-1 inhibitors.

| Inhibitor | Animal Model | Experimental Condition | Key Findings | Reference(s) |

| Cariporide | Rabbit | Ischemia/Reperfusion | Reduced infarct size and improved post-ischemic functional recovery. | [14] |

| Rat | Post-infarction remodeling | Attenuated cardiac hypertrophy and fibrosis. | [7] | |

| Transgenic Mice (β1-adrenergic receptor) | Chronic β-adrenergic stimulation | Prevented hypertrophy, fibrosis, and heart failure. | [15] | |

| Sabiporide | Rat | Ischemia/Reperfusion | Dose-dependently reduced arrhythmias and infarct size (ED50 = 0.14 mg/kg). Reduced infarct size by 38.6% when given before reperfusion. | [16][17] |

| Rat | Sepsis | Improved cardiovascular function and reduced mortality. | [18] | |

| Pig | Metabolic Acidosis | Improved cardiac output by 51% and reduced plasma troponin-I by 54%. | [19] | |

| Zoniporide | Rabbit | Ischemia/Reperfusion | Dose-dependent reduction in infarct size (ED50 = 0.45 mg/kg/h). | [20] |

| Pig | Cardiopulmonary bypass | Improved preservation of left ventricular pressures. | [21] | |

| KR-33028 | Rat | Hypoxia in cardiomyocytes | Potent cytoprotective effects, more potent than Cariporide and Sabiporide. | [22][23] |

Clinical Trial Data

Despite promising preclinical results, the translation of NHE-1 inhibitors to clinical practice has been challenging.

| Trial (Inhibitor) | Patient Population | Key Findings | Reference(s) |

| GUARDIAN (Cariporide) | High-risk cardiac surgery (CABG) | In a subgroup analysis, Cariporide significantly reduced the incidence of death and myocardial infarction. | [21] |

| EXPEDITION (Cariporide) | High-risk CABG | Reduced the combined endpoint of death or myocardial infarction, but was associated with an increased risk of stroke and overall mortality. | [24][25] |

| ESCAMI (Eniporide) | Acute Myocardial Infarction | No overall clinical benefit. A subgroup with late reperfusion (>4h) showed a reduced incidence of heart failure. | [25] |

| Zoniporide Trial | Noncardiac vascular surgery | Failed to demonstrate efficacy in reducing a composite cardiovascular endpoint. The trial was stopped early for futility. | [26][27] |

Key Experimental Protocols

This section details common methodologies used to evaluate the cardioprotective effects of NHE-1 inhibitors in preclinical settings.

In Vivo Myocardial Ischemia/Reperfusion Model

This protocol describes the induction of myocardial infarction in a rat model through coronary artery ligation.

Caption: Workflow for in vivo myocardial I/R model.

Methodology:

-

Animal Preparation: Anesthetize the animal (e.g., rat) and initiate mechanical ventilation.

-

Surgical Procedure: Perform a left thoracotomy to expose the heart.

-

Coronary Ligation: Carefully pass a suture around the left anterior descending (LAD) coronary artery.

-

Ischemia: Occlude the LAD by tightening the suture. Ischemia is typically maintained for 20-40 minutes in rodent models.[28]

-

Drug Administration: The NHE-1 inhibitor or vehicle is administered at a predetermined time (before ischemia, during ischemia, or just before reperfusion).

-

Reperfusion: Release the suture to allow blood flow to return to the myocardium. Reperfusion is usually maintained for at least 60-120 minutes.[28]

-

Tissue Harvesting: At the end of the reperfusion period, the animal is euthanized, and the heart is excised for analysis.

Measurement of Myocardial Infarct Size

The most common method for quantifying infarct size is triphenyltetrazolium chloride (TTC) staining.[29]

Methodology:

-

Heart Slicing: After excision, the heart is typically frozen and sliced into uniform sections.

-

TTC Incubation: The slices are incubated in a TTC solution (e.g., 1% TTC in phosphate buffer) at 37°C for 15-20 minutes.[29]

-

Mechanism of Staining: Viable myocardium contains dehydrogenase enzymes that reduce TTC to a red formazan pigment. Infarcted tissue lacks these enzymes and remains pale.[29]

-

Image Analysis: The heart slices are photographed, and the areas of viable (red) and infarcted (pale) tissue are quantified using imaging software.

-

Data Expression: Infarct size is typically expressed as a percentage of the area at risk (the total area of the ventricle).[29]

Assessment of Cardiac Function

Echocardiography is a non-invasive method to assess cardiac function in live animals.

Methodology:

-

Anesthesia: The animal is lightly anesthetized to minimize movement.

-

Image Acquisition: Using a high-frequency ultrasound probe, two-dimensional images of the heart are obtained in long-axis and short-axis views.

-

Measurements: Key parameters are measured from the images, including:

-

Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).

-

Wall thickness.

-

-

Calculations: From these measurements, critical functional indices are calculated:

-

Ejection Fraction (EF%): The percentage of blood ejected from the left ventricle with each beat.

-

Fractional Shortening (FS%): The percentage change in the left ventricular internal diameter between diastole and systole.

-

Wall Motion Score Index (WMSI): A measure of regional wall motion abnormalities, which can be correlated with infarct size.[30]

-

Conclusion and Future Directions

NHE-1 inhibition remains a compelling therapeutic strategy for cardioprotection, backed by a substantial body of preclinical evidence. The core mechanism, centered on preventing intracellular sodium and subsequent calcium overload, is well-established.[7][11] However, the translation of this promise into clinical success has been hindered by off-target effects and a narrow therapeutic window, as evidenced by major clinical trials.[1][25]

Future research in this field should focus on:

-

Developing novel NHE-1 inhibitors with greater cardiac specificity and improved safety profiles.[1]

-

Investigating the role of mitochondrial NHE-1 , which has emerged as a potential direct target for cardioprotection.[12][13][31]

-

Identifying patient populations most likely to benefit from NHE-1 inhibition, potentially using biomarkers to guide therapy.

-

Exploring combination therapies where NHE-1 inhibitors could augment the effects of other cardioprotective agents.

A deeper understanding of the nuanced regulation of NHE-1 in different pathological states will be critical for harnessing its full therapeutic potential in the fight against cardiovascular disease.

References

- 1. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? [imrpress.com]

- 2. The myocardial sodium-hydrogen exchanger (NHE) and its role in mediating ischemic and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of NHE-1 in myocardial hypertrophy and remodelling [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Myocardial Impact of NHE1 Regulation by Sildenafil [frontiersin.org]

- 5. ahajournals.org [ahajournals.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Chronic inhibition of the Na+/H+- exchanger causes regression of hypertrophy, heart failure, and ionic and electrophysiological remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What are NHE inhibitors and how do they work? [synapse.patsnap.com]

- 10. What are NHE1 inhibitors and how do they work? [synapse.patsnap.com]

- 11. ahajournals.org [ahajournals.org]

- 12. Silencing of cardiac mitochondrial NHE1 prevents mitochondrial permeability transition pore opening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Mitochondrial NHE1: a newly identified target to prevent heart disease [frontiersin.org]

- 14. Effects of NHE-1 inhibition on cardioprotection and impact on protection by K/Mg cardioplegia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Sabiporide reduces ischemia-induced arrhythmias and myocardial infarction and attenuates ERK phosphorylation and iNOS induction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sabiporide Reduces Ischemia-Induced Arrhythmias and Myocardial Infarction and Attenuates ERK Phosphorylation and iNOS Induction in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sabiporide improves cardiovascular function and attenuates organ injury from severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sabiporide improves cardiovascular function, decreases the inflammatory response and reduces mortality in acute metabolic acidosis in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A novel sodium-hydrogen exchanger isoform-1 inhibitor, zoniporide, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Pharmacodynamic characteristics and cardioprotective effects of new NHE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cariporide - Wikipedia [en.wikipedia.org]

- 25. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Scholars@Duke publication: Efficacy of zoniporide, an Na/H exchange ion inhibitor, for reducing perioperative cardiovascular events in vascular surgery patients. [scholars.duke.edu]

- 27. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 28. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Measuring infarct size by the tetrazolium method [southalabama.edu]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

Zoniporide Hydrochloride: A Technical Guide to the Hydrate and Anhydrous Forms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoniporide is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), a critical protein involved in intracellular pH regulation. Its role in cardioprotection, particularly in the context of ischemia-reperfusion injury, has been a subject of significant research. The solid-state properties of an active pharmaceutical ingredient (API) are paramount to its stability, bioavailability, and manufacturability. This technical guide provides an in-depth comparison of zoniporide hydrochloride hydrate and its corresponding anhydrous form. While specific comparative data for zoniporide hydrochloride is not extensively available in public literature, this guide synthesizes general principles of solid-state chemistry with the known pharmacology of zoniporide to offer a comprehensive overview for drug development professionals. This document outlines the key physicochemical differences, the experimental protocols for their characterization, and the underlying signaling pathways of zoniporide's mechanism of action.

Introduction to Zoniporide and Solid-State Forms

Zoniporide hydrochloride is a pyrazolylguanidine derivative that has demonstrated significant promise in preclinical studies for mitigating myocardial damage following ischemic events.[1][2] The solid form of an API can exist in various states, including crystalline polymorphs, amorphous forms, and solvates, such as hydrates. A hydrate is a crystalline solid in which water molecules are incorporated into the crystal lattice. The corresponding anhydrous form lacks these integrated water molecules.[3]

The choice between developing a hydrate or an anhydrous form of a drug is a critical decision in the pharmaceutical development process. This decision is influenced by a multitude of factors including stability, solubility, dissolution rate, and hygroscopicity.[3] Generally, the anhydrous form may exhibit higher solubility and faster dissolution, but can be more susceptible to hydration, leading to physical and chemical instability. Conversely, a hydrate is often more stable at ambient humidity but may have lower solubility.[3]

Physicochemical Properties: Hydrate vs. Anhydrous Form

The presence of water molecules in the crystal lattice of zoniporide hydrochloride hydrate imparts distinct physicochemical properties compared to its anhydrous counterpart. The following tables summarize the expected differences based on general principles of solid-state chemistry, as specific public data for zoniporide is limited.

Table 1: Comparative Physicochemical Properties of Zoniporide Hydrochloride Hydrate and Anhydrous Form (Illustrative)

| Property | Zoniporide Hydrochloride Hydrate (Illustrative) | Zoniporide Hydrochloride Anhydrous (Illustrative) | Significance in Drug Development |

| Molecular Formula | C₁₇H₁₆N₆O · HCl · H₂O | C₁₇H₁₆N₆O · HCl | Defines the composition and molecular weight, impacting dosage calculations. |

| Molecular Weight | 374.83 g/mol | 356.81 g/mol | Affects formulation calculations and API quantification. |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | Important for visual inspection and quality control. |

| Water Content (Karl Fischer) | ~4.8% (for monohydrate) | < 0.5% | Confirms the hydration state and is a critical quality attribute. |

| Melting Point (DSC) | Lower, often exhibits dehydration before melting | Higher | A key indicator of purity and solid form identity. The dehydration endotherm is characteristic of the hydrate. |

| Aqueous Solubility | Lower | Higher | Directly influences the dissolution rate and potentially the bioavailability of the drug. |

| Hygroscopicity (DVS) | Non-hygroscopic to slightly hygroscopic | Moderately to very hygroscopic | Critical for determining handling, packaging, and storage conditions to prevent physical form conversion and degradation. |

| Solid-State Stability | Generally more stable under humid conditions | Prone to conversion to the hydrate form | Impacts shelf-life and the selection of the final solid form for the drug product. |

Table 2: Illustrative Thermal Analysis Data for Zoniporide Hydrochloride Forms

| Analytical Technique | Observation for Hydrate Form (Illustrative) | Observation for Anhydrous Form (Illustrative) | Interpretation |

| TGA | Weight loss corresponding to one mole of water upon heating. | No significant weight loss until decomposition temperature. | Thermogravimetric Analysis (TGA) quantifies the amount of water in the hydrate. |

| DSC | An initial endotherm corresponding to dehydration, followed by a melting endotherm at a higher temperature. | A single, sharp endotherm at the melting point. | Differential Scanning Calorimetry (DSC) identifies phase transitions like dehydration and melting, providing a thermal fingerprint of each form. |

Experimental Protocols for Solid-State Characterization

The differentiation and characterization of the hydrate and anhydrous forms of zoniporide hydrochloride rely on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Powder X-ray Diffraction (PXRD)

-

Objective: To identify the crystalline form based on the unique diffraction pattern.

-

Methodology:

-

A small amount of the sample powder (approximately 20-50 mg) is gently packed into a sample holder.

-

The sample is placed in the PXRD instrument.

-

The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation) at a specific wavelength (e.g., 1.5406 Å).

-

The diffraction pattern is recorded as the detector scans over a range of 2θ angles (e.g., 2° to 40°).

-

The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline solid. The hydrate and anhydrous forms will exhibit distinct diffraction patterns.

-

Thermal Analysis: DSC and TGA

-

Objective: To investigate the thermal behavior, including dehydration and melting events.

-

Methodology:

-

Differential Scanning Calorimetry (DSC):

-

A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

The difference in heat flow to the sample and reference is measured as a function of temperature. Endothermic events (like melting or dehydration) and exothermic events (like crystallization) are recorded.

-

-

Thermogravimetric Analysis (TGA):

-

A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

-

The pan is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

-

The change in mass of the sample is continuously monitored and recorded as a function of temperature. A weight loss step at a specific temperature range can indicate the loss of water (dehydration).

-

-

Dynamic Vapor Sorption (DVS)

-

Objective: To assess the hygroscopicity and physical stability of the solid forms under varying humidity conditions.

-

Methodology:

-

A small amount of the sample (typically 5-10 mg) is placed in the DVS instrument's microbalance.

-

The sample is initially dried under a stream of dry nitrogen (0% relative humidity, RH) to establish a baseline dry mass.

-

The relative humidity of the nitrogen stream is then incrementally increased in steps (e.g., from 0% to 90% RH in 10% increments), and the change in sample mass is monitored until equilibrium is reached at each step.

-

Following the sorption phase, the RH is incrementally decreased to generate a desorption isotherm.

-

The resulting sorption-desorption profile reveals the extent and rate of water uptake, indicating the hygroscopicity of the material. A significant and sharp increase in water uptake for the anhydrous form may indicate a conversion to the hydrate form.

-

Karl Fischer Titration

-

Objective: To accurately quantify the water content in the sample.

-

Methodology:

-

A known mass of the sample is dissolved in a suitable anhydrous solvent (e.g., methanol).

-

The solution is titrated with a Karl Fischer reagent, which reacts stoichiometrically with water.

-

The endpoint of the titration is detected potentiometrically.

-

The amount of water in the sample is calculated based on the volume of titrant consumed. This technique is highly specific for water and is considered the gold standard for water content determination.

-

Visualization of Experimental and Signaling Pathways

Experimental Workflow for Solid-Form Comparison

The following diagram illustrates a typical workflow for the characterization and comparison of the hydrate and anhydrous forms of an API like zoniporide hydrochloride.

Signaling Pathway of Zoniporide in Cardioprotection

Zoniporide exerts its cardioprotective effects primarily by inhibiting the Na+/H+ exchanger isoform 1 (NHE-1).[1][2] During myocardial ischemia, intracellular acidosis activates NHE-1, leading to an influx of Na+ and a subsequent overload of intracellular Ca2+ via the Na+/Ca2+ exchanger. This Ca2+ overload contributes to cell injury and death. By inhibiting NHE-1, zoniporide attenuates these detrimental ionic shifts.[1] Furthermore, studies have indicated that the cardioprotective action of zoniporide involves the activation of the JAK-STAT signaling pathway, specifically leading to the phosphorylation of STAT3.

Conclusion

References

- 1. What is Zoniporide used for? [synapse.patsnap.com]

- 2. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Critical role of the STAT3 pathway in the cardioprotective efficacy of zoniporide in a model of myocardial preservation – the rat isolated working heart - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Oxo-Zoniporide Hydrochloride In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo experiments involving 2-Oxo-Zoniporide Hydrochloride, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1). The primary application of this compound is in the investigation of cardioprotection against myocardial ischemic injury.[1][2]

Mechanism of Action

This compound exerts its effect by inhibiting the NHE-1 transporter. During ischemia, intracellular protons accumulate, activating NHE-1 to exchange intracellular H+ for extracellular Na+. This leads to an intracellular Na+ overload, which in turn reverses the Na+/Ca2+ exchanger, causing a detrimental increase in intracellular Ca2+. This calcium overload contributes to cell death and myocardial injury. By blocking NHE-1, this compound prevents this cascade, thereby protecting the myocardium.[2]

Caption: Signaling pathway of NHE-1 inhibition by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo and in vitro studies of Zoniporide, the parent compound of 2-Oxo-Zoniporide.

| Parameter | Species | Model | Value | Reference |

| In Vitro Potency | ||||

| IC50 (NHE-1 Inhibition) | Human | Platelet Swelling | 14 nM | [3] |

| EC50 (Infarct Size Reduction) | Rabbit | Isolated Heart (Langendorff) | 0.25 nM | [3][4] |

| IC50 (NHE-1 Inhibition) | Rat | Ventricular Myocytes (25°C) | 73 nM | [5][6] |

| IC50 (NHE-1 Inhibition) | Rat | Platelets (25°C) | 67 nM | [5][6] |

| In Vivo Efficacy | ||||

| ED50 (Infarct Size Reduction) | Rabbit | Anesthetized Open-Chest | 0.45 mg/kg/h | [3][4] |

| Infarct Size Reduction | Rabbit | Isolated Heart (50 nM) | 83% | [3][4] |

| Platelet Swelling Inhibition | Rabbit | Anesthetized Open-Chest (4 mg/kg/h) | 93% | [3] |

| Animal Model | Drug Administration | Ischemia Duration | Reperfusion Duration | Key Findings | Reference |

| Rabbit | |||||

| Anesthetized Open-Chest | IV infusion (0.15-2.5 mg/ml at 5 ml/h) | 30 min | 120 min | Dose-dependent reduction in infarct size. No significant hemodynamic changes. | [4][7] |

| Rat | |||||

| Isolated, Blood-Perfused Heart | IV bolus (1 mg/kg) + infusion (1.98 mg/kg/h) to support animal | 150 min (hypothermic) | 60 min | Improved preservation of left ventricular pressures. Reduced neutrophil accumulation. | [5][6] |

Experimental Protocols

Rabbit Model of Myocardial Ischemia-Reperfusion

This protocol is designed to assess the cardioprotective effects of this compound in an in vivo model of myocardial infarction.

1. Animal Preparation:

-

Species: Male New Zealand White rabbits (3-4 kg).

-

Anesthesia: Anesthetize with sodium pentobarbital (30 mg/kg i.v.) and maintain with a continuous infusion (16 mg/kg/h).[7]

-

Ventilation: Perform a tracheotomy and ventilate with 100% oxygen. Adjust the ventilator to maintain normal blood pH and pCO2.[7]

-

Instrumentation:

-

Temperature: Maintain body temperature at 38.5°C using a heating pad.[7]

2. Experimental Procedure:

-

Stabilization: Allow the animal to stabilize for at least 30 minutes post-surgery.

-

Drug Administration:

-

Ischemia: Induce regional ischemia by tightening the coronary artery snare for 30 minutes.[7]

-

Reperfusion: Release the snare and allow for 120 minutes of reperfusion.[7]

-

Endpoint Analysis: At the end of reperfusion, excise the heart to measure infarct size and the area at risk.

Caption: Workflow for the rabbit myocardial ischemia-reperfusion model.

Rat Model of Cardiopulmonary Bypass

This protocol simulates conditions of cardiac surgery with cardiopulmonary bypass to evaluate the efficacy of this compound.

1. Animal Preparation (Support Rat):

-

Species: Adult rat.

-

Anesthesia and Instrumentation: Anesthetize and instrument the support animal to provide a blood supply to the isolated heart.

2. Isolated Heart Preparation:

-

Species: Adult rat.

-

Perfusion: Perfuse the isolated heart with blood from the support animal.

3. Experimental Procedure:

-

Drug Administration:

-

Cardioplegic Arrest and Ischemia:

-

Reperfusion: Reperfuse the heart with normothermic blood (e.g., 60 minutes at 37°C).[5][6]

-

Endpoint Analysis:

Caption: Workflow for the rat cardiopulmonary bypass model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel sodium-hydrogen exchanger isoform-1 inhibitor, zoniporide, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

Preparing 2-Oxo-Zoniporide Hydrochloride Stock Solution: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the preparation and use of 2-Oxo-Zoniporide Hydrochloride, a potent inhibitor of the sodium-hydrogen exchanger type 1 (NHE-1), for research purposes. These guidelines are intended for researchers, scientists, and drug development professionals.

Introduction

2-Oxo-Zoniporide is a metabolite of Zoniporide, a selective and potent inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1).[1] NHE-1 is a ubiquitous plasma membrane protein that plays a crucial role in the regulation of intracellular pH (pHi) by extruding a proton in exchange for an extracellular sodium ion. Dysregulation of NHE-1 activity has been implicated in various pathological conditions, including myocardial ischemia-reperfusion injury and cancer. This compound serves as a valuable tool for investigating the physiological and pathophysiological roles of NHE-1.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆N₆O₂ ⋅ HCl | [2] |

| Molecular Weight | 372.81 g/mol | [2] |

| Appearance | Pale yellow to light brown solid | [3] |

| Solubility | Slightly soluble in DMSO and Methanol (heating may improve solubility) | [3][4] |

| Storage | Hygroscopic, store at -20°C under an inert atmosphere | [3][4] |

Stock Solution Preparation

3.1. Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

(Optional) Water bath or heat block

3.2. Protocol

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

-

Weighing: Carefully weigh the desired amount of this compound powder. Due to its hygroscopic nature, minimize its exposure to air.

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the vial containing the powder to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add 268.2 µL of DMSO to 1 mg of this compound (Molecular Weight: 372.81 g/mol ).

-

Vortex the solution thoroughly to facilitate dissolution.

-

If the compound does not fully dissolve, gentle warming (e.g., 37°C for 10-15 minutes) may be applied.[3][4] Ensure the vial is tightly capped during warming.

-

-

Sterilization (Optional): If required for your application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C in tightly sealed, light-protected vials.

-

3.3. Stability

Experimental Protocols: Inhibition of NHE-1 Activity in Cell Culture

The following is a general protocol for assessing the inhibitory effect of this compound on NHE-1 activity by measuring intracellular pH changes using the fluorescent indicator BCECF-AM. This protocol should be optimized for your specific cell type and experimental conditions.

4.1. Principle

This assay measures the rate of recovery of intracellular pH (pHi) following an acid load. In the presence of an NHE-1 inhibitor like this compound, this recovery will be attenuated.

4.2. Materials

-

Cells expressing NHE-1 (e.g., H9c2 cardiomyocytes, various cancer cell lines)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)

-

Ammonium chloride (NH₄Cl)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Positive control (e.g., Cariporide, another known NHE-1 inhibitor)

-

Vehicle control (DMSO)

-

Black, clear-bottom 96-well microplates suitable for fluorescence measurements

-

Fluorescence plate reader with excitation filters at ~440 nm and ~490 nm, and an emission filter at ~535 nm

4.3. Experimental Workflow

Caption: Experimental workflow for assessing NHE-1 inhibition.

4.4. Detailed Protocol

-

Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight in complete medium.

-

Dye Loading:

-

Prepare a BCECF-AM loading solution (typically 1-5 µM) in a suitable buffer (e.g., PBS or serum-free medium).

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the BCECF-AM loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing: Gently wash the cells two to three times with a physiological buffer (e.g., Hanks' Balanced Salt Solution) to remove extracellular dye.

-

Inhibitor Incubation:

-

Prepare serial dilutions of this compound in the appropriate buffer. A starting concentration range of 1 nM to 10 µM is recommended, based on the potency of the parent compound, Zoniporide (IC₅₀ = 14 nM for human NHE-1).[5][6][7]

-

Include wells for vehicle control (DMSO at the same final concentration as the highest drug concentration) and a positive control (e.g., 10 µM Cariporide).

-

Add the diluted compounds to the respective wells and incubate for 15-30 minutes at 37°C.

-

-

Acid Load and Measurement:

-

Induce an intracellular acid load by adding a pre-warmed buffer containing NH₄Cl (typically 20 mM) to the wells.

-

After a short incubation (e.g., 5 minutes), rapidly replace the NH₄Cl-containing buffer with a Na⁺-containing, NH₄Cl-free buffer to initiate pHi recovery.

-

Immediately begin measuring the fluorescence intensity at the two excitation wavelengths (~440 nm and ~490 nm) and the emission wavelength (~535 nm) over time (e.g., every 15-30 seconds for 5-10 minutes).

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (490 nm / 440 nm).

-

Calibrate the fluorescence ratio to pHi values using a standard curve generated with nigericin in buffers of known pH.

-

Determine the initial rate of pHi recovery for each condition.

-

Plot the rate of pHi recovery against the concentration of this compound to determine the IC₅₀ value.

-

Signaling Pathway

This compound inhibits the NHE-1 protein, which is involved in maintaining intracellular pH. Under conditions of intracellular acidosis (e.g., during ischemia), NHE-1 is activated to extrude protons. Inhibition of NHE-1 by this compound blocks this process.

Caption: Inhibition of NHE-1 by this compound.

Disclaimer: This document is intended for research use only and is not for diagnostic or therapeutic purposes. The provided protocols are general guidelines and may require optimization for specific experimental setups. Always follow appropriate laboratory safety procedures.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. bio-rad.com [bio-rad.com]

- 4. This compound | C17H17ClN6O2 | CID 22574439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 372078-42-7 [amp.chemicalbook.com]

- 6. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for 2-Oxo-Zoniporide Hydrochloride Administration in Rabbit Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the administration of 2-Oxo-Zoniporide Hydrochloride in rabbit models is limited in the current scientific literature. The following application notes and protocols are based on extensive research conducted on its parent compound, Zoniporide, a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1).[1] These protocols are provided as a comprehensive guide and may require optimization for this compound.

Introduction

Zoniporide is a novel and potent inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), which plays a critical role in the pathophysiology of myocardial ischemia-reperfusion injury.[1] Its active metabolite, 2-Oxo-Zoniporide, is formed through the action of aldehyde oxidase.[2] The inhibition of NHE-1 by these compounds is a promising therapeutic strategy for cardioprotection.[1][3] This document provides detailed application notes and experimental protocols for the administration and evaluation of this compound in rabbit models of myocardial ischemia-reperfusion injury, extrapolated from studies on Zoniporide.

Mechanism of Action: NHE-1 Inhibition

During myocardial ischemia, intracellular acidosis triggers the activation of the NHE-1, leading to an influx of Na+ in exchange for H+. This sodium overload reverses the Na+/Ca2+ exchanger, causing intracellular Ca2+ accumulation, which contributes to cell death and myocardial injury upon reperfusion. Zoniporide and its metabolite, 2-Oxo-Zoniporide, are believed to exert their cardioprotective effects by inhibiting NHE-1, thereby preventing the detrimental intracellular sodium and calcium overload.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from studies of Zoniporide in rabbit models of myocardial ischemia-reperfusion injury. These values can serve as a starting point for designing experiments with this compound.

Table 1: In Vitro Efficacy of Zoniporide in Isolated Rabbit Hearts

| Parameter | Value | Reference |

| EC50 for Infarct Size Reduction | 0.25 nM | [1] |

| Maximum Infarct Size Reduction | 83% (at 50 nM) | [1] |

Table 2: In Vivo Efficacy of Zoniporide in Anesthetized Rabbits

| Parameter | Value | Reference |

| ED50 for Infarct Size Reduction | 0.45 mg/kg/h | [1] |

| Infarct Size Reduction at 4 mg/kg/h | 75% | [1] |

| ID50 for Platelet Swelling Inhibition | 0.21 mg/kg/h | [1] |

| Maximum Inhibition of Platelet Swelling | 93% (at 4 mg/kg/h) | [1] |

Table 3: Hemodynamic Effects of Zoniporide in Anesthetized Rabbits

| Parameter | Effect | Reference |

| Mean Arterial Pressure | No significant change | [1] |

| Heart Rate | No significant change | [1] |

| Rate Pressure Product | No significant change | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of a test compound in a rabbit model of myocardial ischemia-reperfusion injury, based on protocols used for Zoniporide.

Protocol 1: In Vivo Myocardial Ischemia-Reperfusion Model in Anesthetized Rabbits

Objective: To evaluate the cardioprotective effect of a test compound by measuring the infarct size following a period of coronary artery occlusion and reperfusion.

Materials:

-

Male New Zealand White rabbits (2-2.5 kg)

-

Anesthetics (e.g., ketamine, xylazine, pentobarbital sodium)

-

Mechanical ventilator

-

Surgical instruments

-

Suture for coronary artery ligation

-

Triphenyltetrazolium chloride (TTC) stain

-

Phosphate buffered saline (PBS)

Procedure:

-

Anesthesia and Surgical Preparation:

-

Anesthetize the rabbit and maintain a stable level of anesthesia throughout the experiment.

-

Intubate the trachea and provide mechanical ventilation.

-

Perform a left thoracotomy to expose the heart.

-

Create a pericardial cradle to support the heart.

-

Isolate a prominent branch of the left coronary artery.

-

Place a suture around the artery for occlusion.

-

-

Ischemia-Reperfusion Protocol:

-

Allow the animal to stabilize after surgery.

-

Induce regional ischemia by tightening the suture around the coronary artery for 30 minutes.[1]

-

Confirm ischemia by observing regional cyanosis and ST-segment elevation on an electrocardiogram (ECG).

-

After 30 minutes of ischemia, release the suture to allow for 120 minutes of reperfusion.[1]

-

-

Drug Administration:

-

Administer the test compound or vehicle via a continuous intravenous infusion.

-

For Zoniporide, a dose-dependent reduction in infarct size was observed with an ED50 of 0.45 mg/kg/h.[1] A range of doses (e.g., 0.1 to 4 mg/kg/h) could be tested.

-

The infusion should be started before the onset of ischemia and continued throughout the reperfusion period.

-

-

Infarct Size Determination:

-

At the end of the reperfusion period, re-occlude the coronary artery and infuse a blue dye (e.g., Evans blue) to delineate the area at risk (AAR).

-

Excise the heart and slice the ventricles.

-

Incubate the heart slices in 1% TTC stain to differentiate between infarcted (pale) and viable (red) tissue.

-

Image the heart slices and use planimetry software to quantify the infarct area (IA) and the AAR.

-

Express the infarct size as a percentage of the AAR (% IA/AAR).

-

Protocol 2: Isolated Perfused Rabbit Heart (Langendorff) Model

Objective: To assess the direct cardioprotective effects of a test compound on the heart, independent of systemic hemodynamic effects.

Materials:

-

Male New Zealand White rabbits (2-2.5 kg)

-

Heparin

-

Langendorff apparatus

-

Krebs-Henseleit buffer

-

Surgical instruments

-

Suture for coronary artery ligation

-

TTC stain

Procedure:

-

Heart Isolation:

-

Anesthetize the rabbit and administer heparin intravenously.

-

Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

-

Mount the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.

-

-

Ischemia-Reperfusion Protocol:

-

Allow the heart to stabilize for a period of time.

-

Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

-

Initiate reperfusion by restoring the flow of the buffer for a specified duration (e.g., 120 minutes).

-

-

Drug Administration:

-

Add the test compound to the Krebs-Henseleit buffer at the desired concentration.

-

For Zoniporide, a concentration-dependent reduction in infarct size was observed, with an EC50 of 0.25 nM.[1]

-

The drug can be administered before ischemia (pre-treatment), during ischemia, or at the onset of reperfusion to investigate the therapeutic window.

-

-

Functional Assessment and Infarct Size Determination:

-

Monitor cardiac function (e.g., left ventricular developed pressure, heart rate) throughout the experiment.

-

At the end of reperfusion, perfuse the heart with TTC stain to determine the infarct size as described in Protocol 1.

-

Pharmacokinetic Considerations

While specific pharmacokinetic data for this compound in rabbits is not available, studies on other compounds in rabbits can provide general guidance. For instance, the pharmacokinetics of various drugs have been characterized in rabbits, often involving intravenous administration via an ear vein and serial blood sampling.[4][5][6] For a new compound like 2-Oxo-Zoniporide, a pilot pharmacokinetic study would be essential to determine key parameters such as clearance, volume of distribution, and half-life to inform the dosing regimen for efficacy studies.

Conclusion

The protocols and data presented here, derived from studies on the parent compound Zoniporide, offer a robust framework for initiating research on the administration of this compound in rabbit models of myocardial ischemia-reperfusion injury. Researchers should adapt and optimize these methodologies based on the specific physicochemical properties and expected potency of this compound. Careful consideration of dose-response relationships and pharmacokinetic profiling will be crucial for the successful evaluation of this compound's cardioprotective potential.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. researchgate.net [researchgate.net]

- 3. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of representative 3-hydroxypyridin-4-ones in rabbits: CP20 and CP94 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of three sulfonamides in the rabbit [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the pharmacokinetics of linezolid in burn and non-burn rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Oxo-Zoniporide Hydrochloride in Ischemia-Reperfusion Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This complex process is a significant cause of morbidity and mortality in various clinical conditions, including myocardial infarction, stroke, and acute kidney injury. The Sodium-Hydrogen Exchanger isoform 1 (NHE-1) has been identified as a critical mediator in the pathophysiology of I/R injury.[1][2] During ischemia, intracellular acidosis activates NHE-1, leading to an influx of Na+ in exchange for H+. This intracellular Na+ overload subsequently reverses the action of the Na+/Ca2+ exchanger, causing a massive influx of Ca2+, which triggers a cascade of detrimental events including mitochondrial dysfunction, activation of proteases, and ultimately, cell death.[3]

2-Oxo-Zoniporide Hydrochloride, a derivative of Zoniporide, is a potent and selective inhibitor of NHE-1.[4] By blocking NHE-1, it mitigates the ion dysregulation that characterizes I/R injury, thereby offering a promising therapeutic strategy to protect tissues from damage. These application notes provide detailed protocols and summarized data for the use of this compound in preclinical I/R models, with a primary focus on myocardial I/R, where its effects are most extensively documented.

Mechanism of Action in Ischemia-Reperfusion Injury

During an ischemic event, the lack of oxygen forces cells to switch to anaerobic metabolism, leading to the accumulation of intracellular protons and a drop in pH. This acidosis potently activates the NHE-1 transporter on the cell membrane. The primary role of this compound is to selectively inhibit this transporter.

Quantitative Data Summary

The efficacy of Zoniporide has been quantified in several preclinical models of myocardial ischemia-reperfusion. The following tables summarize the key findings.

Table 1: In Vitro & Ex Vivo Efficacy of Zoniporide in Myocardial I/R Models

| Model System | Species | Key Parameter | Zoniporide Concentration | Result | Reference |

| Isolated Heart (Langendorff) | Rabbit | Infarct Size | EC₅₀: 0.25 nM | 50% reduction in infarct size | [5][6] |

| Isolated Heart (Langendorff) | Rabbit | Infarct Size | 50 nM | 83% reduction in infarct size | [1][5][6] |

| Isolated Myocytes | Rat | NHE-1 Activity | IC₅₀: 73 nM | 50% inhibition of H+ efflux | [7] |

| Platelets | Rat | Cell Swelling (NHE-1 activity) | IC₅₀: 67 nM | 50% inhibition of cell swelling | [7] |

Table 2: In Vivo Efficacy of Zoniporide in Myocardial I/R Models

| Model System | Species | Key Parameter | Zoniporide Dosage | Result | Reference |

| Anesthetized Open-Chest | Rabbit | Infarct Size | ED₅₀: 0.45 mg/kg/h (IV) | 50% reduction in infarct size | [1][5][6] |

| Anesthetized Open-Chest | Rabbit | Infarct Size | 4 mg/kg/h (IV) | 75% reduction in infarct size | [8] |

| Anesthetized Open-Chest | Rabbit | Platelet Swelling | 4 mg/kg/h (IV) | 93% inhibition | [1][5] |

| Ischemia/Reperfusion | Rat | Myocardial Necrosis | Not specified | 1.4-fold decrease in necrosis area | [9] |

| Ischemia/Reperfusion | Rat | Serum Troponin I | Not specified | 2.1-fold decrease | [9] |

| Cardioplegic Arrest | Rat | LV Developed Pressure | 1 mg/kg bolus + 1.98 mg/kg/h (IV) | Improved preservation during reperfusion | [7] |

Experimental Protocols

Preparation of this compound for Administration

Zoniporide Hydrochloride Hydrate is reported to be soluble in water (≥20 mg/mL) and DMSO (≥20 mg/mL). For in vivo intravenous administration, it can be dissolved in sterile saline (0.9% NaCl).[7]

Recommended Preparation for IV Infusion:

-

Calculate the required amount of this compound based on the animal's weight and the target dose.

-

Aseptically weigh the compound.

-

Dissolve in a sterile, physiologically compatible vehicle such as 0.9% saline. Gentle warming may aid dissolution.

-

Ensure the solution is clear and free of particulates before administration.

-

For in vitro studies, a stock solution can be prepared in DMSO and then diluted to the final concentration in the appropriate buffer or media. A solvent control (e.g., 0.1% DMSO) should be included in the experimental design.

Protocol 1: In Vivo Myocardial Ischemia-Reperfusion in an Anesthetized Rabbit Model

This protocol is adapted from studies demonstrating the potent cardioprotective effects of Zoniporide.[5][6][8]

Methodology:

-

Animal Preparation: Anesthetize a New Zealand White rabbit. Intubate and mechanically ventilate the animal. Establish intravenous access for drug infusion and arterial line access for blood pressure monitoring.

-

Surgical Procedure: Perform a thoracotomy to expose the heart. Place a snare ligature around a major coronary artery (e.g., the left anterior descending artery).

-

Stabilization: Allow the animal to stabilize for at least 90 minutes post-surgery until hemodynamic parameters are stable.

-

Drug Administration: Begin a continuous intravenous infusion of this compound (e.g., at a dose of 0.1 to 4 mg/kg/h) or vehicle (saline). The infusion should start 30 minutes before the onset of ischemia.[8][10]

-

Ischemia: Induce regional myocardial ischemia by tightening the snare for 30 minutes.[5][8] Visual confirmation of ischemia includes regional cyanosis of the epicardium.

-

Reperfusion: Release the snare to allow for reperfusion of the myocardium for 120 minutes.[5][8] The total duration of the drug infusion is typically 2 hours.

-

Endpoint Analysis: At the end of the reperfusion period, euthanize the animal. Excise the heart and measure the area-at-risk and infarct size using standard histological techniques (e.g., TTC staining).

Protocol 2: Ex Vivo Myocardial Ischemia-Reperfusion in an Isolated Rabbit Heart (Langendorff Model)

This ex vivo model allows for the assessment of direct cardiac effects of the compound, independent of systemic physiological responses.[5][6]

Methodology:

-

Heart Isolation: Anesthetize a rabbit and administer heparin. Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.

-

Langendorff Setup: Mount the heart on a Langendorff apparatus via aortic cannulation for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.

-

Stabilization: Allow the heart to stabilize for 20-30 minutes.

-

Drug Perfusion: Switch the perfusion to a buffer containing this compound (e.g., at concentrations ranging from 1 nM to 100 nM) or vehicle for 10 minutes.

-

Global Ischemia: Induce global, normothermic ischemia by stopping the perfusion for 30 minutes.[5]

-

Reperfusion: Reinitiate perfusion with drug-free Krebs-Henseleit buffer for 120 minutes.[5]

-

Endpoint Analysis: At the end of reperfusion, freeze the heart and slice it for infarct size measurement using TTC staining.

Application in Other Ischemia-Reperfusion Models

While the utility of Zoniporide is well-established in cardiac I/R, its application in other organ systems is less documented. However, given that NHE-1 is ubiquitously expressed and plays a role in I/R injury in other tissues, this compound represents a valuable tool for research in these areas.

-

Cerebral Ischemia-Reperfusion: Studies with other NHE-1 inhibitors like Amiloride and HOE642 have shown neuroprotective effects in animal models of stroke, reducing infarct volume and improving neurological outcomes.[5][11] Researchers could adapt existing middle cerebral artery occlusion (MCAO) models in rodents, administering this compound intraperitoneally or intravenously prior to, or at the onset of, reperfusion.

-

Renal Ischemia-Reperfusion: NHE-1 is expressed in the kidney and is implicated in the pathophysiology of acute kidney injury.[12] A potential experimental protocol would involve clamping the renal pedicles in a rodent model to induce ischemia, followed by reperfusion. This compound could be administered systemically, and endpoints would include measuring serum creatinine, blood urea nitrogen (BUN), and histological analysis of kidney tissue.

For these models, dose-ranging studies would be necessary to determine the optimal therapeutic concentration and timing of administration. The doses found to be effective in the cardiac models (0.45 - 4 mg/kg/h) could serve as a starting point.

Conclusion

This compound is a powerful and selective research tool for investigating the role of the Na+/H+ exchanger in ischemia-reperfusion injury. The provided protocols for myocardial I/R models are well-validated and can serve as a robust foundation for efficacy and mechanism-of-action studies. While specific protocols for cerebral and renal models are yet to be published, the compound's mechanism of action suggests high potential for therapeutic benefit in these areas, warranting further investigation. Researchers are encouraged to use the information herein as a guide to develop and refine protocols for their specific research needs.

References

- 1. Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Zoniporide used for? [synapse.patsnap.com]

- 3. Na+/H+ Exchanger 1, a Potential Therapeutic Drug Target for Cardiac Hypertrophy and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interspecies variation in the metabolism of zoniporide by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Inhibition of NHE1 Protein Increases White Matter Resilience and Neurofunctional Recovery after Ischemic Stroke [mdpi.com]

- 6. A novel sodium-hydrogen exchanger isoform-1 inhibitor, zoniporide, reduces ischemic myocardial injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cardioprotective efficacy of zoniporide, a potent and selective inhibitor of Na+/H+ exchanger isoform 1, in an experimental model of cardiopulmonary bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. [Cardioprotective properties of zoniporide studied on experimental ischemia and reperfusion models in rat myocardium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibiting the Na+/H+ exchanger reduces reperfusion injury: a small animal MRI study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Na+–H+ exchanger-1 (NHE1) regulation in kidney proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

improving the stability of Zoniporide in experimental solutions

Welcome to the Technical Support Center for Zoniporide. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Zoniporide in experimental solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Zoniporide stock solutions?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice, with concentrations of 20 mg/mL being achievable. Zoniporide hydrochloride hydrate and dihydrochloride salts also exhibit high aqueous solubility. For in vivo studies, Zoniporide has been dissolved in normal saline. For in vitro experiments, stock solutions in DMSO are often diluted in aqueous buffer systems; however, the final DMSO concentration should be kept low (typically less than 0.1%) to avoid solvent effects on the experimental model.

Q2: How should Zoniporide solutions be stored to ensure stability?

A2: Based on available data, Zoniporide solutions are susceptible to hydrolysis, especially at higher temperatures. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), freezing at -20°C is advisable to significantly slow down the degradation process. It is best practice to prepare fresh solutions for critical experiments whenever possible.

Q3: What are the main degradation pathways for Zoniporide in aqueous solutions?

A3: The primary degradation pathway for Zoniporide in aqueous solutions is hydrolysis. Studies have identified two major hydrolysis degradants. One of the key metabolites, 2-Oxozoniporide, is formed through oxidation, a process catalyzed by aldehyde oxidase in biological systems. Another identified degradation route involves the hydrolysis of the guanidine moiety to a carboxylic acid.

Q4: Is the stability of Zoniporide dependent on the pH of the solution?

Q5: Are there any known stabilizers that can be used to enhance the stability of Zoniporide in solution?

A5: There is limited specific information on stabilizers for Zoniporide. However, for compounds containing pyrazole moieties, the use of antioxidants may be beneficial in preventing oxidative degradation. Given that hydrolysis is a key degradation pathway, minimizing exposure to high temperatures and maintaining an appropriate pH are the most effective strategies to enhance stability.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Precipitation in aqueous buffer after dilution from DMSO stock. | The aqueous solubility of the free base form of Zoniporide might be lower than its salt forms. The final concentration in the aqueous buffer may exceed its solubility limit. | - Ensure the final concentration in the aqueous buffer is within the known solubility limits. - Use Zoniporide hydrochloride or dihydrochloride salts, which have higher aqueous solubility. - Gently warm the solution to aid dissolution, but avoid high temperatures. - Increase the percentage of co-solvent (e.g., DMSO) if experimentally permissible, but keep it minimal to avoid off-target effects. |

| Loss of compound activity over time in prepared solutions. | Degradation of Zoniporide due to hydrolysis or other pathways. Improper storage conditions (e.g., room temperature). | - Prepare fresh solutions before each experiment. - Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. - Store working solutions at 2-8°C and use them within a short period. - Protect solutions from light to minimize potential photodegradation. |

| Inconsistent experimental results between batches of Zoniporide solutions. | Variability in the preparation of solutions. Degradation of older stock solutions. | - Standardize the protocol for solution preparation, including solvent, concentration, and mixing procedure. - Always use a fresh aliquot of a well-stored stock solution for preparing working solutions. - Perform a quality control check on a new batch of Zoniporide to confirm its activity before use in critical experiments. |

Quantitative Data Summary

The following table summarizes the available quantitative data on the stability of Zoniporide. It is important to note that this data is based on initial rate analysis of hydrolysis and provides a prediction of time to reach a certain degradation level.

| Storage Temperature | Predicted Time for Degradant I to Reach 0.1% | Predicted Time for Degradant II to Reach 0.1% |

| 30°C | 9 days | Approximately 10 times longer than Degradant I |

| 5°C | 330 days | Approximately 10 times longer than Degradant I |

| -20°C | 30,962 days | Approximately 10 times longer than Degradant I |

Data is extrapolated from a study on the initial rate analysis of Zoniporide hydrolysis degradants.

Experimental Protocols

Protocol for Preparation of a 10 mM Zoniporide Stock Solution in DMSO

-

Materials: Zoniporide hydrochloride hydrate (MW: 374.83 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.

-

Procedure:

-

Weigh out 3.75 mg of Zoniporide hydrochloride hydrate.

-

Add 1 mL of anhydrous DMSO to the vial containing the Zoniporide.

-

Vortex briefly until the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

-

Protocol for a Stability-Indicating HPLC Method for Zoniporide (Hypothetical)

This protocol is a suggested starting point for developing a stability-indicating HPLC method for Zoniporide, based on methods used for similar compounds. Optimization and validation will be required.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase to a high percentage (e.g., 90%) over a suitable time (e.g., 15 minutes) to ensure separation of the parent compound from its degradation products.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at a wavelength determined by the UV spectrum of Zoniporide (e.g., 254 nm or a wavelength of maximum absorbance).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Dilute the Zoniporide solution to be tested in the initial mobile phase composition to an appropriate concentration for detection.

-

-

Forced Degradation Study (for method validation):

-

Acid Hydrolysis: Incubate Zoniporide solution in 0.1 M HCl at 60°C for a specified time.

-

Base Hydrolysis: Incubate Zoniporide solution in 0.1 M NaOH at 60°C for a specified time.

-

Oxidative Degradation: Treat Zoniporide solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid Zoniporide at a high temperature (e.g., 105°C) for a specified time.

-

Photodegradation: Expose the Zoniporide solution to UV light.

-

Analyze all stressed samples by the developed HPLC method to ensure that the degradation products are well-separated from the parent peak.

-

Visualizations

Caption: Workflow for preparing and assessing the stability of Zoniporide solutions.

Caption: Signaling pathway of Zoniporide-mediated inhibition of NHE-1 during ischemia.

troubleshooting 2-Oxo-Zoniporide Hydrochloride dose-response curves

Welcome to the technical support center for 2-Oxo-Zoniporide Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting dose-response curves and to answer frequently asked questions related to the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an active metabolite of Zoniporide, a potent and selective inhibitor of the Sodium-Hydrogen Exchanger isoform 1 (NHE-1).[1][2] NHE-1 is a ubiquitously expressed transmembrane protein that regulates intracellular pH (pHi) by extruding a proton (H+) in exchange for an extracellular sodium ion (Na+).[3][4] By inhibiting NHE-1, this compound prevents the recovery from intracellular acidosis, a process that is often hyperactivated in pathological conditions such as myocardial ischemia-reperfusion injury and in some cancers.[1][4]

Q2: What is a typical IC50 value for this compound?

Q3: How should I prepare and store this compound?

A3: this compound is typically provided as a powder. For cell-based assays, it is recommended to prepare a concentrated stock solution in a solvent like DMSO. It is crucial to keep the final concentration of DMSO in the cell culture medium low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.[7][8] For storage, the solid compound should be kept at -20°C. Stock solutions in DMSO can also be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[9]

Q4: What are the expected downstream effects of NHE-1 inhibition by this compound?

A4: Inhibition of NHE-1 leads to intracellular acidification. This can have several downstream consequences, including:

-

Alterations in intracellular calcium levels: NHE-1 inhibition can indirectly affect the Na+/Ca2+ exchanger, leading to changes in intracellular calcium concentrations.

-

Induction of apoptosis: In some cancer cell lines, sustained intracellular acidification can trigger programmed cell death.[10]

-

Modulation of cell proliferation and migration: NHE-1 activity is implicated in cell proliferation and migration, so its inhibition can affect these processes.

Troubleshooting Dose-Response Curves

A successful dose-response experiment yields a sigmoidal curve with a clear upper and lower plateau. Deviations from this ideal curve can indicate experimental issues. Below are common problems and troubleshooting strategies.

Problem 1: No response or very weak response at expected concentrations.

| Possible Cause | Troubleshooting Steps |

| Compound Inactivity | - Verify the identity and purity of the compound. - Ensure the compound has not degraded. Prepare fresh stock solutions. |

| Incorrect Concentration Range | - Perform a wider range of concentrations (e.g., from 10 nM to 100 µM) to ensure the effective range is captured. |

| Cell Line Insensitivity | - Confirm that your cell line expresses NHE-1. - Consider that different cell lines may have varying sensitivity to NHE-1 inhibition. |

| Assay Conditions | - Optimize the assay incubation time. The effect of the inhibitor may be time-dependent. - Ensure the readout method is sensitive enough to detect changes. |

Problem 2: High variability between replicates.